molecular formula C29H42N2O3S B1680581 RH 421 CAS No. 107610-19-5

RH 421

Cat. No.: B1680581
CAS No.: 107610-19-5
M. Wt: 498.7 g/mol
InChI Key: URNCTMHGJQSLOC-UHFFFAOYSA-N
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Description

RH 421 is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core with extended conjugation, making it an interesting subject for studies in organic chemistry and material science.

Mechanism of Action

Target of Action

RH 421, also known as “4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate” or “M85M46IKC9”, is primarily targeted towards β-galactosidase and membrane potential, synaptic activity, and ion channel activity of neurons . β-galactosidase is an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides, while the neuronal targets are crucial for the transmission of signals in the nervous system.

Mode of Action

This compound is a voltage-sensitive styryl dye . It can penetrate through lipid bilayers , indicating its lipophilic nature which allows it to interact with its targets within the cell membrane. When combined with the polyene macrolid antibiotic amphotericin B, it leads to an increase in the equilibrium number of open amphotericin channels .

Biochemical Pathways

It has been shown that electrochromic styryl dyes like this compound can be used as probes to study proton binding on the membrane surface . These dyes are adsorbed on the membrane as neutral molecules with a significant dipole moment, leading to a dipole potential jump at the boundary of the membrane with the solution .

Pharmacokinetics

It’s known that the fluorescence lifetimes of this compound are longer compared to those of both dyes dissolved in aqueous solution . This suggests that once this compound is bound to its target, it remains there for a longer duration, potentially enhancing its bioavailability.

Result of Action

The primary result of this compound’s action is the modulation of membrane potential and ion channel activity in neurons . This can have significant effects on neuronal signaling and function. Additionally, when used in combination with amphotericin B, this compound increases the number of open amphotericin channels, potentially enhancing the antibiotic’s effectiveness .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the spectral properties of this compound are strongly dependent on their environment . When bound to phospholipid vesicles, this compound has absorption/emission maxima of 467/631 nm, as compared with 498/713 nm in methanol . This suggests that the efficacy and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

The biochemical properties of “RH 421” are largely defined by its interactions with various biomolecules. For instance, it has been shown to interact with Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane . The interaction of “this compound” with this enzyme helps characterize the cation binding to the intracellular sites .

Cellular Effects

The cellular effects of “this compound” are primarily observed in its interactions with cell membranes. For instance, when “this compound” is added to ergosterol-containing lipid bilayers, it leads to an increase in the equilibrium number of open amphotericin channels . This suggests that “this compound” enhances the antimicrobial effect of amphotericin B, leading to an increase in the zone of growth inhibition of S. cerevisiae strain .

Molecular Mechanism

The molecular mechanism of “this compound” action is closely tied to its interactions with cell membranes and specific enzymes. For instance, it has been shown to interact with Na+/K±ATPase, influencing the enzyme’s conformational transitions . This interaction is associated with changes in the fluorescence of “this compound”, suggesting a potential role in signaling or regulatory processes within the cell .

Metabolic Pathways

The specific metabolic pathways involving “this compound” are not well-defined. Its role as a chromogenic substrate for β-galactosidase suggests involvement in the metabolism of β-galactosides .

Transport and Distribution

The transport and distribution of “this compound” within cells and tissues are likely influenced by its lipophilic nature, which allows it to penetrate lipid bilayers

Subcellular Localization

Its ability to penetrate lipid bilayers suggests that it may localize within the lipid-rich regions of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RH 421 typically involves multi-step organic reactions. The process begins with the preparation of the dipentylamino-substituted phenyl compound, followed by the formation of the buta-1,3-dienyl intermediate. The final step involves the coupling of this intermediate with a pyridinium salt under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

RH 421 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

RH 421 has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its unique photophysical properties.

    Biology: Employed in the study of protein-ligand interactions and cellular imaging.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of advanced materials and sensors.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate
  • 4-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate

Uniqueness

Compared to similar compounds, RH 421 exhibits unique properties due to the presence of the dipentylamino group. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in material science and biological studies.

Properties

IUPAC Name

4-[4-[(1E,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNCTMHGJQSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148141
Record name RH 421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-19-5
Record name RH 421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107610195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RH 421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RH-421
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M85M46IKC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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